

Aak1-IN-2: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Aak1-IN-2
Cat. No.: B12417729

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Introduction

Aak1-IN-2 has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process governing the internalization of cell surface receptors, signaling molecules, and pathogens. By phosphorylating the μ 2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1), AAK1 enhances the recruitment of cargo to clathrin-coated pits. Due to its central role in these processes, AAK1 has been identified as a promising therapeutic target for a range of pathologies, including neuropathic pain, viral infections, and certain neurological disorders. This document provides an in-depth technical overview of the mechanism of action of **Aak1-IN-2**, including its biochemical and cellular activity, effects on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Bioactivity of Aak1-IN-2

Aak1-IN-2, also referred to as compound (S)-31, demonstrates high potency for AAK1 in both biochemical and cellular assays. Its activity has been extensively characterized, and key

quantitative metrics are summarized below.

Parameter	Value	Assay Type	Reference
IC ₅₀	5.8 nM	Biochemical Kinase Assay	[1]
Cellular IC ₅₀	19 nM	HEK293 Cell-Based Assay (pAP2M1)	[2]

Table 1: Bioactivity of **Aak1-IN-2** against AAK1.

Kinase Selectivity Profile

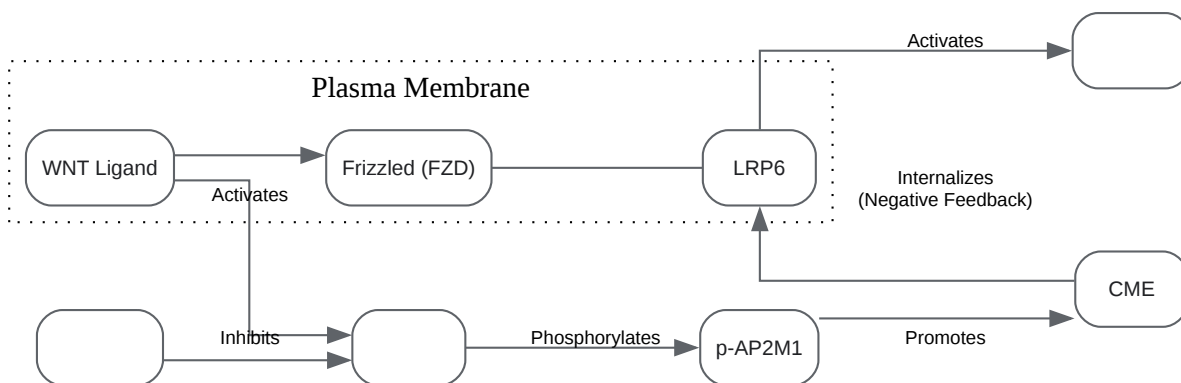
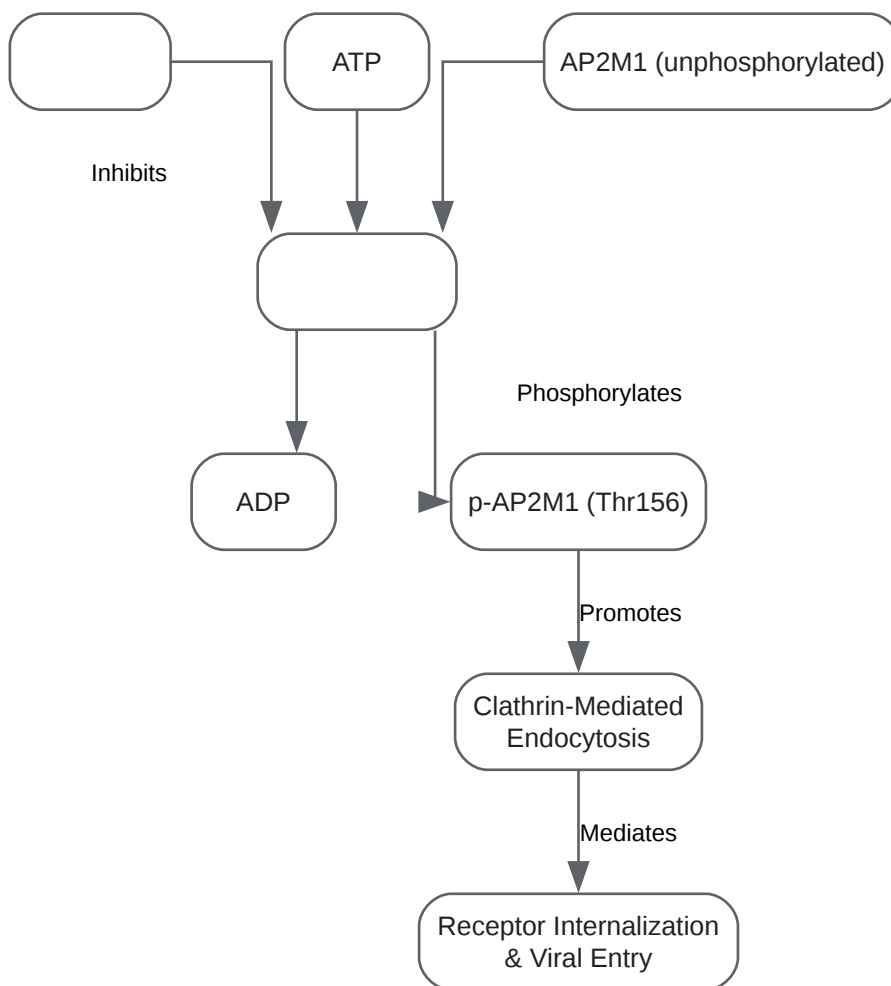
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. **Aak1-IN-2** has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for AAK1. The following table summarizes its inhibitory activity against closely related kinases and other representative kinases.

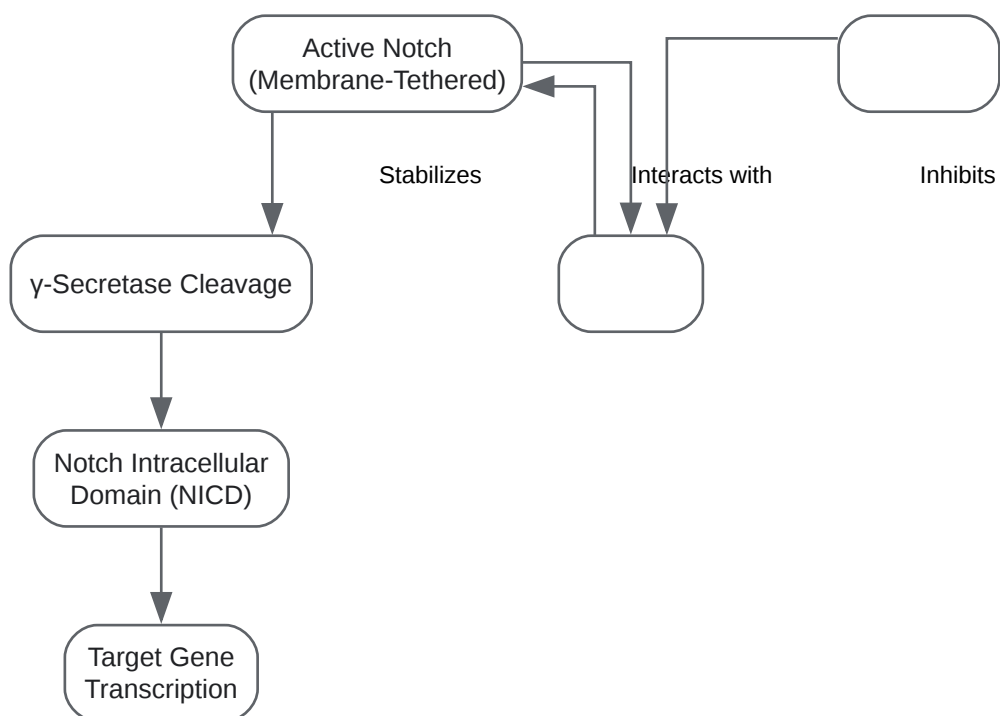
Kinase Target	% Inhibition @ 1 μ M	IC ₅₀ (nM)
AAK1	100	5.8
BIKE (BMP2K)	>95	45
GAK	>95	60
STK16 (MPSK1)	<10	>10,000
CDK2	<10	>10,000
GSK3 β	<10	>10,000
MAPK1 (ERK2)	<10	>10,000
ROCK1	<10	>10,000

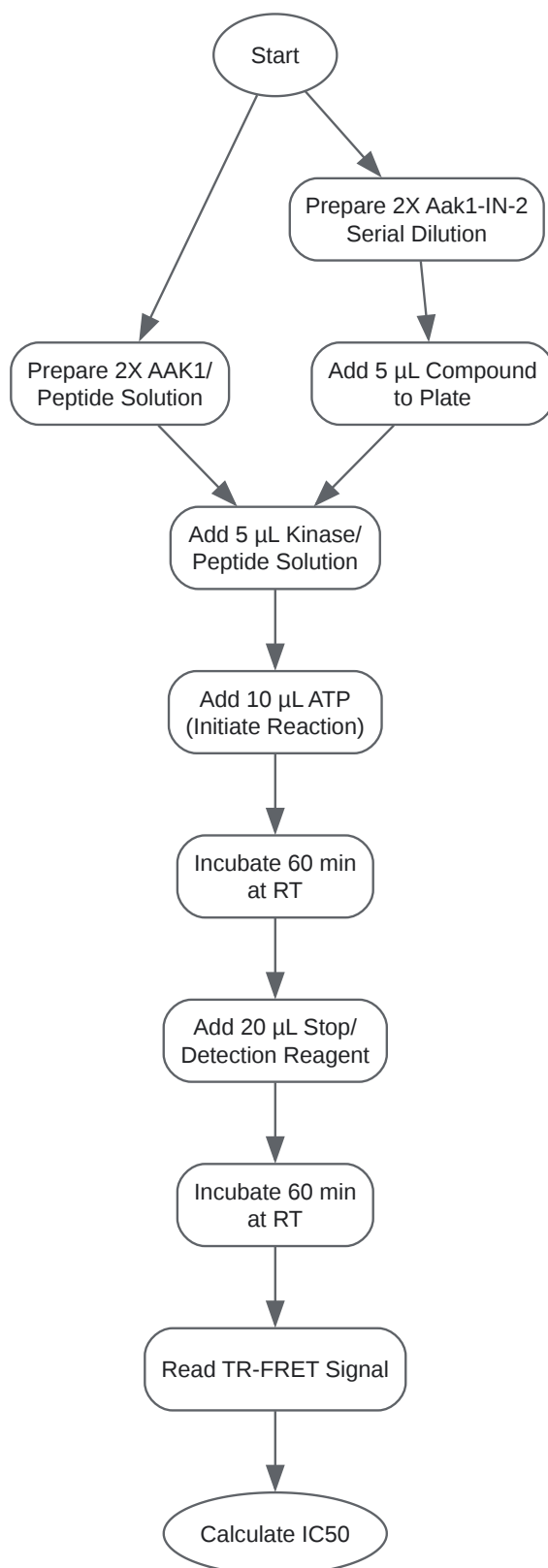
Table 2: Kinase Selectivity of **Aak1-IN-2**. Data is representative of typical kinase panel screening results. BIKE and GAK are the most closely related kinases to AAK1.

Mechanism of Action: Core Principles

The primary mechanism of action of **Aak1-IN-2** is the direct competitive inhibition of the ATP-binding site of AAK1. This prevents the transfer of a phosphate group from ATP to its substrates, most notably the threonine 156 residue of the AP2M1 subunit of the AP-2 complex. The inhibition of AP2M1 phosphorylation disrupts the proper function of the AP-2 complex, leading to impaired clathrin-mediated endocytosis.







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References

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- [2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
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